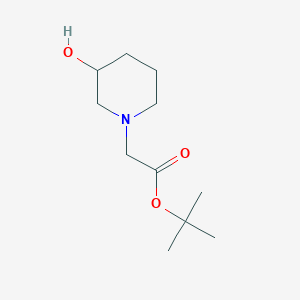
Tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate
Vue d'ensemble
Description
Tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate, also known as tert-butyl 3-hydroxypiperidine-1-carboxylate, is a compound with the molecular formula C12H21NO3 . It has a molecular weight of 215.29 g/mol .
Synthesis Analysis
The synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) is linearly correlated with the ratio of Brönsted and Lewis acid amounts .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate consists of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Applications De Recherche Scientifique
Chemical Interactions and Absorption
Tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate is involved in various chemical interactions and absorption processes in biological systems. For instance, studies have investigated the gastrointestinal absorption of related compounds, such as 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate, in dogs. These studies reveal that the absorption of such compounds primarily occurs in the small bowel, and factors like small intestinal transit time significantly influence their bioavailability (Mizuta, Kawazoe, & Ogawa, 1990). Additionally, research has explored the effects of triglycerides on the gastrointestinal absorption of similar compounds, demonstrating that certain fatty acids and monoglycerides can enhance absorption by solubilizing the compounds in bile salt solutions (Mizuta, Samemoto, & Ogawa, 1991).
Antioxidant Properties and Biological Effects
The antioxidant properties of tert-butyl derivatives, including tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate, contribute to their potential in preventing oxidative stress-related cellular damage. Compounds like 2(3)-tert-butyl-4-hydroxyanisole (BHA) and its related compounds have been examined for their roles in enhancing detoxifying enzymes in the liver and other tissues, suggesting a protective effect against carcinogenesis and toxicity (De Long, Prochaska, & Talalay, 1985). Furthermore, studies have investigated the protective effects of antioxidants like BHA on liver injury induced by substances such as acetaminophen in mice, indicating the potential of tert-butyl derivatives in mitigating hepatotoxicity (Cheng Ya, 2000).
Metabolic Pathways and Toxicity
Research has also focused on the metabolism and potential toxicity of tert-butyl derivatives. The metabolism of tert-butylhydroquinone (TBHQ), a related compound, involves the formation of glutathione (GSH) conjugates, which may play a role in kidney and bladder carcinogenesis in rats (Peters et al., 1996). Additionally, the biotransformation of butylated hydroxyanisole (BHA) has been studied for its ability to induce the formation of oxygen radicals, suggesting a link between its metabolic pathways and carcinogenic potential (Schilderman et al., 1993).
Propriétés
IUPAC Name |
tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)8-12-6-4-5-9(13)7-12/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHRLEPEETWKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244531 | |
| Record name | 1,1-Dimethylethyl 3-hydroxy-1-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate | |
CAS RN |
166955-03-9 | |
| Record name | 1,1-Dimethylethyl 3-hydroxy-1-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166955-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-hydroxy-1-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1443292.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1443293.png)


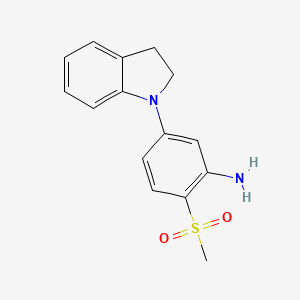
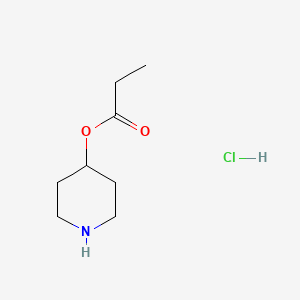

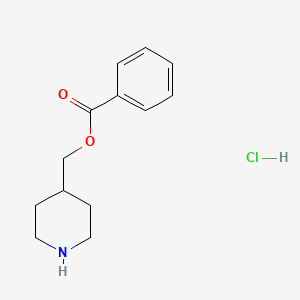
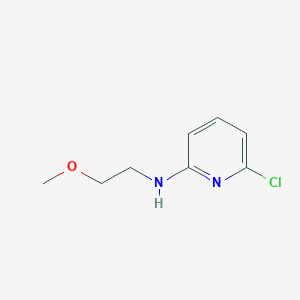
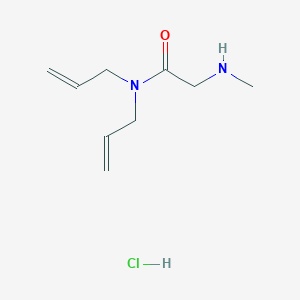
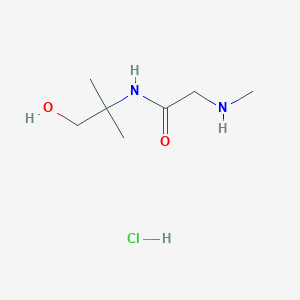


![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)